![molecular formula C29H46N2O B14633720 Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-53-6](/img/structure/B14633720.png)
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an octyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate to produce pyrimidine derivatives with various substituents .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: The replacement of one functional group with another, which can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyrimidine oxides, while reduction reactions may yield reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- include other pyrimidine derivatives with different substituents at various positions on the pyrimidine ring. Examples include pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are bicyclic compounds with two fused pyrimidine rings .
Uniqueness
The uniqueness of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl and undecyloxyphenyl groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
57202-53-6 |
|---|---|
Molekularformel |
C29H46N2O |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
5-octyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
InChI-Schlüssel |
DRBCQAWJKMQKIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
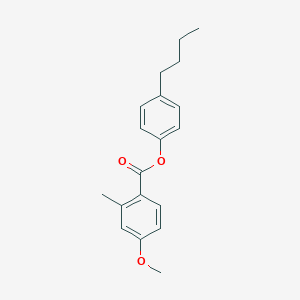

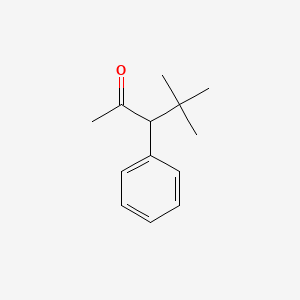
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
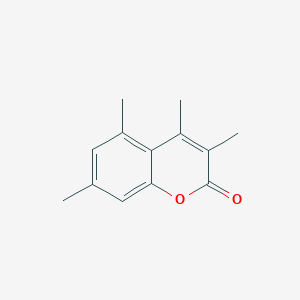
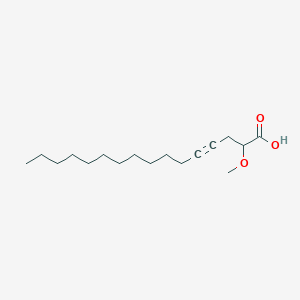
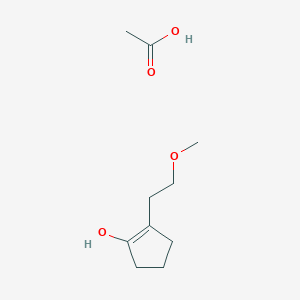
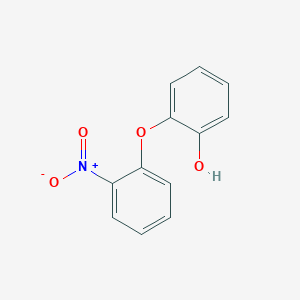
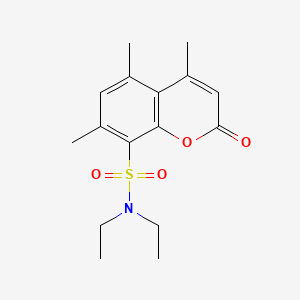
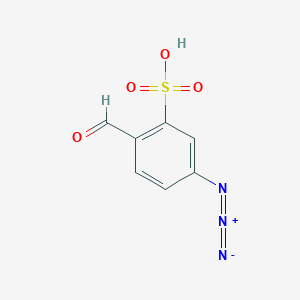
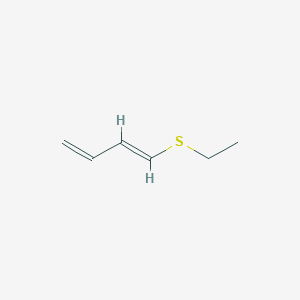
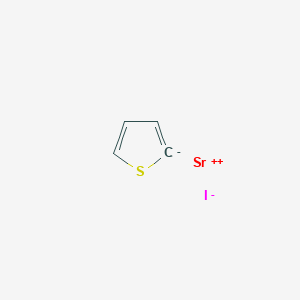
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
